molecular formula C8H9NOS B133991 4-Methoxythiobenzamide CAS No. 2362-64-3

4-Methoxythiobenzamide

Cat. No. B133991
CAS RN: 2362-64-3
M. Wt: 167.23 g/mol
InChI Key: WKWVTPKUHJOVTI-UHFFFAOYSA-N
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Patent
US04544759

Procedure details

A mixture of 53.26 g of anisonitrile and 60.10 g of thioacetamide in 600 ml of dimethylformamide was saturated with dry hydrogen chloride gas while being cooled in an ice bath. The mixture was then distilled on an oil bath at 100° C. After the liquid had been removed, aqueous sodium bicarbonate was added and the solid was collected and recrystallized from toluene, giving 50.47 g of 4-methoxythiobenzamide as a yellow solid.
Quantity
53.26 g
Type
reactant
Reaction Step One
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(N)(=[S:13])C.Cl>CN(C)C=O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1]([NH2:10])=[S:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
53.26 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)#N
Name
Quantity
60.1 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled in an ice bath
DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled on an oil bath at 100° C
CUSTOM
Type
CUSTOM
Details
After the liquid had been removed
ADDITION
Type
ADDITION
Details
aqueous sodium bicarbonate was added
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=S)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50.47 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.